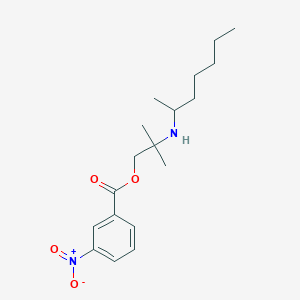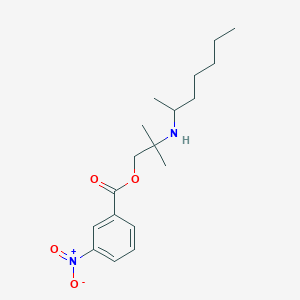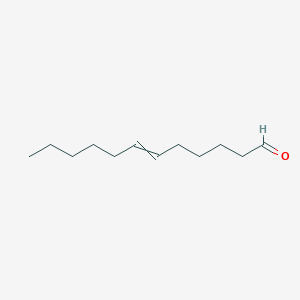
5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid typically involves the bromination of 2,4-dihydroxybenzoic acid followed by further functionalization. One common method includes the reaction of 2,4-dihydroxybenzoic acid with bromine in the presence of a suitable solvent like acetic acid . The resulting 5-bromo-2,4-dihydroxybenzoic acid is then subjected to a series of reactions to introduce the propenyl and hydroxybenzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4-dihydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the propenyl and additional hydroxybenzoic acid groups.
2-Hydroxy-3,5-dibromoacetophenone: Contains bromine and hydroxyl groups but differs in the overall structure and functional groups.
Uniqueness
5-(3-(5-Bromo-2,4-dihydroxyphenyl)-3-oxo-1-propenyl)-2-hydroxybenzoic acid is unique due to its combination of bromine, hydroxyl, and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
78050-56-3 |
|---|---|
Fórmula molecular |
C16H11BrO6 |
Peso molecular |
379.16 g/mol |
Nombre IUPAC |
5-[(E)-3-(5-bromo-2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11BrO6/c17-11-6-9(14(20)7-15(11)21)12(18)3-1-8-2-4-13(19)10(5-8)16(22)23/h1-7,19-21H,(H,22,23)/b3-1+ |
Clave InChI |
JSUDHEGPDOJCMT-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


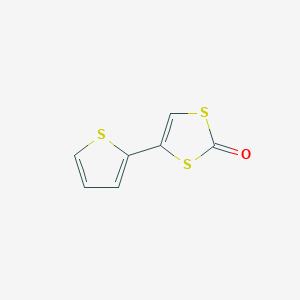


![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)


![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

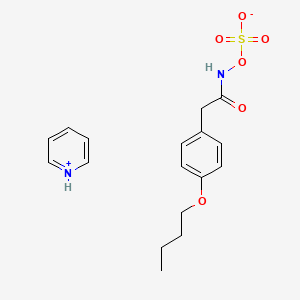
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
